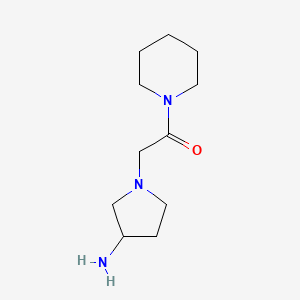
2-(3-Aminopyrrolidin-1-yl)-1-(piperidin-1-yl)ethan-1-one
Descripción general
Descripción
2-(3-Aminopyrrolidin-1-yl)-1-(piperidin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C11H21N3O and its molecular weight is 211.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-(3-Aminopyrrolidin-1-yl)-1-(piperidin-1-yl)ethan-1-one is a compound of significant interest in medicinal chemistry due to its structural features that suggest potential biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and related research findings.
Chemical Structure and Properties
The chemical structure of this compound includes a piperidine and a pyrrolidine moiety, which are often associated with various biological activities, including antimicrobial, antitumor, and neuroprotective effects. The molecular formula is C13H20N2O, and its molecular weight is approximately 220.32 g/mol.
Biological Activity Overview
The biological activities of compounds similar to this compound can be categorized into several key areas:
Antimicrobial Activity
Research has indicated that piperidine derivatives exhibit antimicrobial properties. For instance, studies have shown that piperidine-based compounds can disrupt the plasma membrane of fungal pathogens such as Candida auris, leading to cell death through apoptosis and cell cycle arrest .
Antitumor Activity
Compounds with similar structures have been evaluated for their antitumor potential. A study on piperazine derivatives demonstrated significant antitumor activity against various cancer cell lines, suggesting that modifications to the piperidine structure could enhance this property .
Neuroprotective Effects
Some piperidine derivatives have been explored for their neuroprotective effects. These compounds may influence neurotransmitter systems and provide therapeutic benefits in neurodegenerative diseases.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, some proposed mechanisms include:
- Membrane Disruption : Similar compounds have been shown to disrupt cellular membranes, leading to increased permeability and eventual cell death.
- Apoptotic Pathways : Induction of apoptosis in cancer cells has been linked to the activation of specific signaling pathways influenced by these compounds.
Case Studies
Several case studies illustrate the biological activity of related compounds:
- Study on Piperidine Derivatives : A series of piperidine-based triazole derivatives were synthesized and tested against Candida auris. The most active compounds exhibited minimum inhibitory concentrations (MIC) ranging from 0.24 to 0.97 μg/mL .
- Antitumor Evaluation : Research on 6-substituted piperazine derivatives revealed promising results against various cancer cell lines, highlighting the potential for further development in antitumor therapies .
Data Table: Summary of Biological Activities
| Activity Type | Compound Type | Key Findings |
|---|---|---|
| Antimicrobial | Piperidine Derivatives | Effective against Candida auris (MIC: 0.24–0.97 μg/mL) |
| Antitumor | Piperazine Derivatives | Significant activity against multiple cancer lines |
| Neuroprotective | Piperidine Analogues | Potential benefits in neurodegenerative conditions |
Propiedades
IUPAC Name |
2-(3-aminopyrrolidin-1-yl)-1-piperidin-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O/c12-10-4-7-13(8-10)9-11(15)14-5-2-1-3-6-14/h10H,1-9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKJCVMMWLLNKNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2CCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















